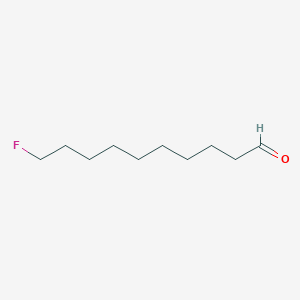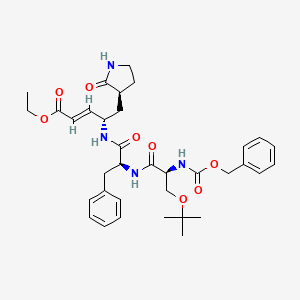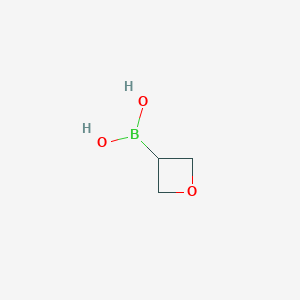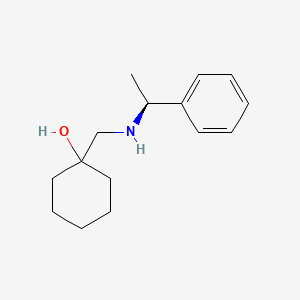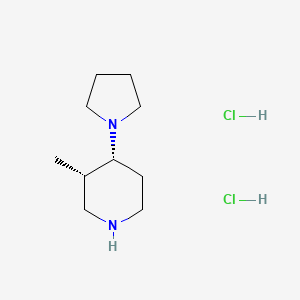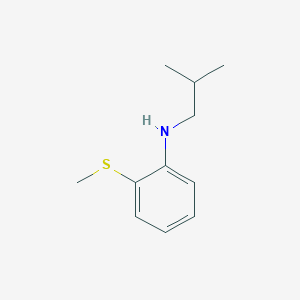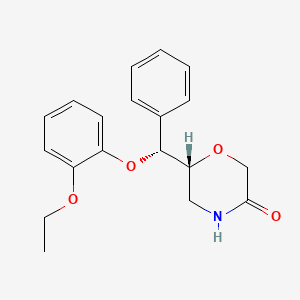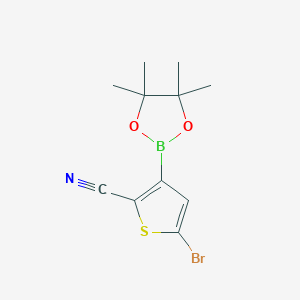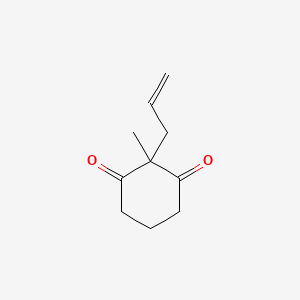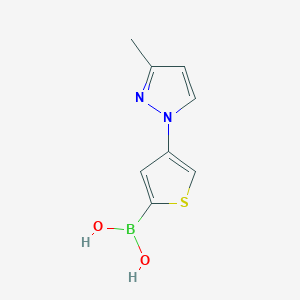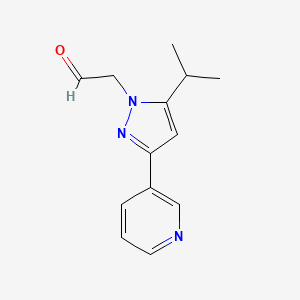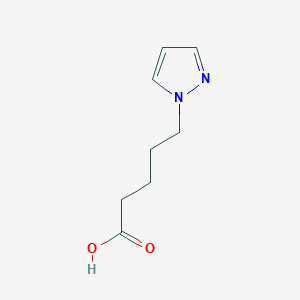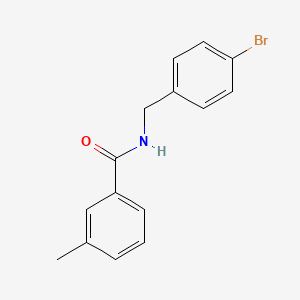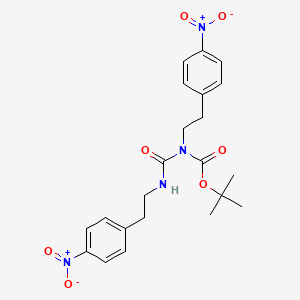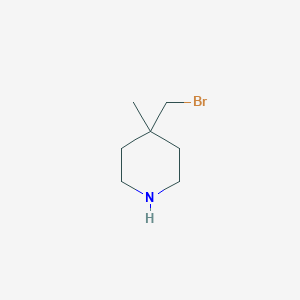
4-(Bromomethyl)-4-methylpiperidine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-(Bromomethyl)-4-methylpiperidine is an organic compound that belongs to the class of piperidines. Piperidines are six-membered nitrogen-containing heterocycles that are widely used in medicinal chemistry and organic synthesis. The presence of a bromomethyl group at the 4-position and a methyl group at the same position makes this compound a versatile intermediate in various chemical reactions.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-(Bromomethyl)-4-methylpiperidine typically involves the bromination of 4-methylpiperidine. One common method is to react 4-methylpiperidine with N-bromosuccinimide (NBS) in the presence of a radical initiator such as benzoyl peroxide. The reaction is carried out in an inert solvent like carbon tetrachloride or chloroform at a temperature range of 60-80°C. The bromination occurs selectively at the 4-position, yielding this compound .
Industrial Production Methods
In an industrial setting, the production of this compound can be scaled up by using continuous flow reactors. This method allows for better control over reaction conditions, higher yields, and improved safety. The use of automated systems ensures consistent quality and reduces the risk of side reactions.
Chemical Reactions Analysis
Types of Reactions
4-(Bromomethyl)-4-methylpiperidine undergoes various types of chemical reactions, including:
Nucleophilic Substitution: The bromomethyl group is a good leaving group, making the compound susceptible to nucleophilic substitution reactions. Common nucleophiles include amines, thiols, and alkoxides.
Oxidation: The compound can be oxidized to form corresponding piperidine N-oxides using oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: Reduction of the bromomethyl group can be achieved using reducing agents such as lithium aluminum hydride (LiAlH4) to yield 4-methylpiperidine.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents like sodium azide (NaN3) or potassium thiocyanate (KSCN) in polar aprotic solvents such as dimethylformamide (DMF) or dimethyl sulfoxide (DMSO).
Oxidation: Hydrogen peroxide (H2O2) in acetic acid or m-chloroperbenzoic acid (m-CPBA) in dichloromethane.
Reduction: Lithium aluminum hydride (LiAlH4) in anhydrous ether or tetrahydrofuran (THF).
Major Products Formed
Nucleophilic Substitution: Formation of azido, thiocyanato, or alkoxy derivatives.
Oxidation: Formation of piperidine N-oxides.
Reduction: Formation of 4-methylpiperidine.
Scientific Research Applications
4-(Bromomethyl)-4-methylpiperidine has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of complex organic molecules and pharmaceuticals.
Biology: Employed in the study of enzyme inhibitors and receptor ligands.
Medicine: Investigated for its potential use in the development of drugs targeting neurological disorders.
Industry: Utilized in the production of agrochemicals and specialty chemicals
Mechanism of Action
The mechanism of action of 4-(Bromomethyl)-4-methylpiperidine depends on its application. In medicinal chemistry, it may act as a precursor to active pharmaceutical ingredients (APIs) that target specific molecular pathways. The bromomethyl group can be modified to interact with biological targets such as enzymes or receptors, leading to inhibition or activation of specific biochemical processes.
Comparison with Similar Compounds
Similar Compounds
4-(Chloromethyl)-4-methylpiperidine: Similar structure but with a chloromethyl group instead of a bromomethyl group.
4-(Hydroxymethyl)-4-methylpiperidine: Contains a hydroxymethyl group, making it more hydrophilic.
4-(Methylthio)-4-methylpiperidine: Features a methylthio group, which can influence its reactivity and biological activity.
Uniqueness
4-(Bromomethyl)-4-methylpiperidine is unique due to the presence of the bromomethyl group, which is a versatile functional group for further chemical modifications.
Properties
Molecular Formula |
C7H14BrN |
|---|---|
Molecular Weight |
192.10 g/mol |
IUPAC Name |
4-(bromomethyl)-4-methylpiperidine |
InChI |
InChI=1S/C7H14BrN/c1-7(6-8)2-4-9-5-3-7/h9H,2-6H2,1H3 |
InChI Key |
GCVRELGIVUEAGF-UHFFFAOYSA-N |
Canonical SMILES |
CC1(CCNCC1)CBr |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


